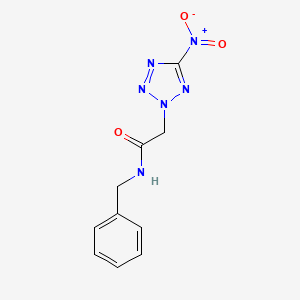![molecular formula C16H14N2O5S B5720562 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid, also known as NBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves the inhibition of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of abnormal cells in the body. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One potential area of focus is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate the potential use of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new formulations and delivery methods for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid could enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a chemical compound that has shown promising results in scientific research for its potential applications in cancer therapy and the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of HDAC, which can alter gene expression and induce apoptosis in cancer cells. While there are limitations to its use, further research and development could lead to new and innovative applications for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in the field of medicine.
Métodos De Síntesis
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-nitrobenzyl bromide with thioacetic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been investigated for its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15(17-14-4-2-1-3-13(14)16(20)21)10-24-9-11-5-7-12(8-6-11)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUMLRLOBUPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Nitrobenzyl)thio]acetyl}amino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)


![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)


![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)